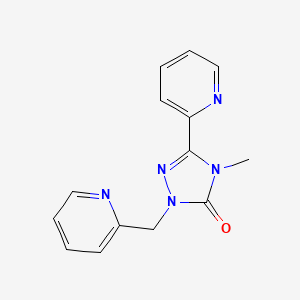

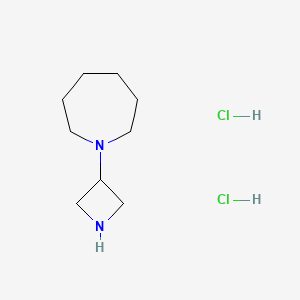

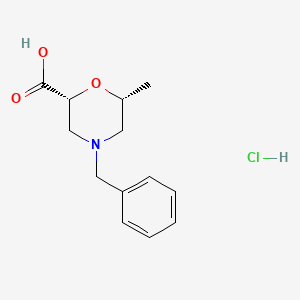

![molecular formula C22H19N3OS B2443730 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide CAS No. 394229-59-5](/img/structure/B2443730.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, nitriles, or aldehydes . The specific synthesis process for “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide” is not available in the literature I have access to.Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . The specific molecular structure of “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide” is not available in the literature I have access to.Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution . The specific chemical reactions of “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide” are not available in the literature I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy . The specific physical and chemical properties of “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide” are not available in the literature I have access to.Scientific Research Applications

Antimicrobial Applications

Benzimidazole derivatives, including compounds similar to N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide, have been synthesized and evaluated for their antimicrobial efficacy. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives have shown significant in vitro antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Sethi, Arora, Saini, & Jain, 2016). Similarly, other research has led to the development of novel nitroimidazole-based thioflavin-T derivatives with potential applications as tumor hypoxia markers, indicating their utility in identifying and targeting hypoxic tumor environments (Li, Chu, Liu, & Wang, 2005).

Anticancer Applications

The anticancer potential of benzimidazole derivatives is another area of significant interest. Compounds structurally related to N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide have been synthesized and tested for their ability to inhibit cancer cell growth. For example, the synthesis and evaluation of 2-phenylamino-thiazole derivatives as antimicrobial agents also revealed some compounds with potent anticancer activities against various pathogenic strains (Bikobo et al., 2017). Similarly, another study focused on the synthesis, characterization, and anticancer evaluation of specific benzimidazole derivatives, finding compounds with moderate to high activity on breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Biological and Chemical Synthesis Applications

Benzimidazole derivatives, including those similar to the compound , are also being explored for their utility in biological and chemical synthesis applications. Efficient synthesis methods have been developed for benzothiazole- and benzimidazole-based heterocycles, highlighting their versatility and potential in various biochemical applications (Darweesh, Mekky, Salman, & Farag, 2016).

Mechanism of Action

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Result of Action

Some studies suggest that benzimidazole derivatives can have antiproliferative effects, indicating potential use in cancer treatment .

Safety and Hazards

The safety and hazards of benzimidazole derivatives depend on their specific structures and properties. It’s important to handle all chemicals with appropriate safety precautions. The specific safety and hazards of “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide” are not available in the literature I have access to .

Future Directions

Benzimidazole derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new benzimidazole derivatives and studying their properties and activities. The specific future directions for “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide” are not available in the literature I have access to.

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-21(14-15-27-18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCXSYPODXXXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

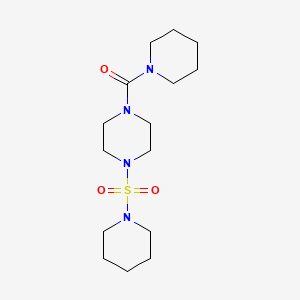

![5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2443647.png)

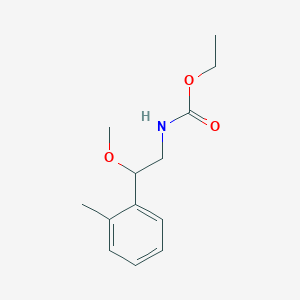

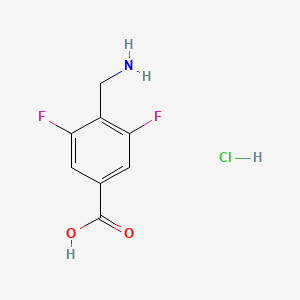

![N-(1-cyanocyclopentyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2443662.png)

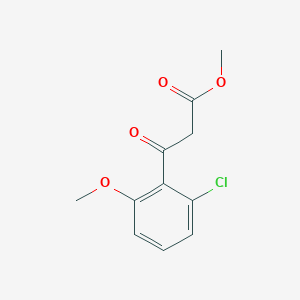

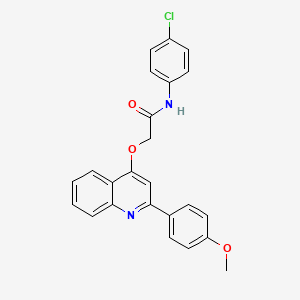

![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2443665.png)

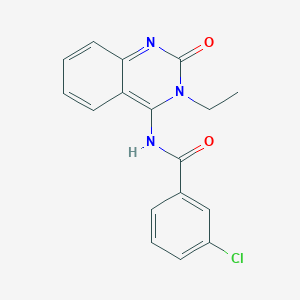

![4-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2443667.png)